molecular formula C16H17Br2NO2 B2686751 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide CAS No. 477710-22-8

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide

Cat. No.: B2686751
CAS No.: 477710-22-8
M. Wt: 415.125
InChI Key: PHNJUYZBPOYAJU-UHFFFAOYSA-M
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Description

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of the bromobenzyl and ethoxy-oxoethyl groups in the molecule suggests potential reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 2-(2-ethoxy-2-oxoethyl)pyridine.

    Nucleophilic Substitution: The 4-bromobenzyl chloride undergoes a nucleophilic substitution reaction with 2-(2-ethoxy-2-oxoethyl)pyridine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired pyridinium salt.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

    Condensation Reactions: The ethoxy-oxoethyl group can engage in condensation reactions with other carbonyl-containing compounds to form larger molecular structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Products: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Compounds with higher oxidation states or additional oxygen-containing functional groups.

    Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide has several scientific research applications, including:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Materials Science: Employed in the design and synthesis of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: The interactions with molecular targets can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium chloride: Similar structure with a chlorine atom instead of bromine.

    1-(4-Methylbenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium iodide: Similar structure with a methyl group instead of bromine.

    1-(4-Nitrobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium fluoride: Similar structure with a nitro group instead of bromine.

Uniqueness

1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to the presence of the bromobenzyl group, which imparts specific reactivity and properties. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

ethyl 2-[1-[(4-bromophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrNO2.BrH/c1-2-20-16(19)11-15-5-3-4-10-18(15)12-13-6-8-14(17)9-7-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNJUYZBPOYAJU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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